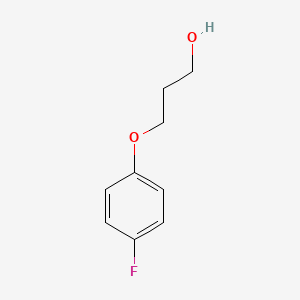
3-(4-Fluorophenoxy)propan-1-ol
Vue d'ensemble
Description
The compound "3-(4-Fluorophenoxy)propan-1-ol" is a chemical entity that can be associated with various research areas, including medicinal chemistry, materials science, and organic synthesis. It is structurally related to several compounds that have been studied for their biological activities, such as antagonism of NMDA receptors, antimicrobial properties, and potential as liquid crystals. The presence of the fluorophenoxy group is a common theme in these studies, indicating the significance of this moiety in the compound's activity and properties .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of halogenated phenols with alcohols or epoxides in the presence of a base. For instance, "1-(4-phenoxyphenoxy) propyl-2-ol" was synthesized from 4-phenoxyphenol and 1,2-epoxypropane using potassium hydrate as a base, under optimized conditions to achieve a high yield . This method could potentially be adapted for the synthesis of "3-(4-Fluorophenoxy)propan-1-ol" by using 4-fluorophenoxyphenol as a starting material.
Molecular Structure Analysis
The molecular structure of fluorophenyl-containing compounds has been extensively studied using various spectroscopic techniques and computational methods. For example, vibrational spectroscopy and computational analysis have been used to investigate the structure of a thiosemicarbazone derivative with a 3-fluorophenyl group . These methods could be applied to "3-(4-Fluorophenoxy)propan-1-ol" to determine its geometric parameters, vibrational frequencies, and electronic properties.
Chemical Reactions Analysis
Fluorophenyl compounds can undergo various chemical reactions, including hydroxylation, which can be influenced by factors such as pH. A study on the hydroxylation of 3-fluorophenol by phenol hydroxylase demonstrated pH-dependent regioselectivity and rate of reaction . Understanding such reactions is crucial for the functionalization and further derivatization of "3-(4-Fluorophenoxy)propan-1-ol".
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds can be significantly affected by the presence of the fluorine atom. For instance, fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol showed reduced melting points and transition temperatures due to the influence of the fluoro substituents . These findings suggest that "3-(4-Fluorophenoxy)propan-1-ol" may also exhibit unique physical and chemical properties that could be explored for various applications.
Applications De Recherche Scientifique
1. Proteomics Research
- Application Summary : “3-(4-Fluorophenoxy)propan-1-ol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
2. Synthesis of Phthalocyanine Compounds
- Application Summary : “3-(4-Fluorophenoxy)propan-1-ol” is used in the synthesis of peripherally tetra-substituted phthalocyanine compounds . Phthalocyanines are a class of compounds that are widely used in various applications due to their chemical stability and unique optical properties.
- Methods of Application : The compound is used in the synthesis of novel peripherally tetra substituted phthalocyanines . The synthesis involves reactions with other compounds such as 4-nitrophthalonitrile .
- Results or Outcomes : The synthesized phthalocyanines were characterized by various techniques such as IR, NMR, UV–Vis, mass spectroscopies, and elemental analysis . The electrochemical and spectroelectrochemical properties of the phthalocyanines were studied, indicating their applicability in the fields of electrochemical technologies .
3. Biochemical Research
- Application Summary : “3-(4-Fluorophenoxy)propan-1-ol” is used in biochemical research . It is often used in the study of various biological processes and phenomena.
4. Synthesis of Other Chemical Compounds
- Application Summary : “3-(4-Fluorophenoxy)propan-1-ol” is used in the synthesis of other chemical compounds . It can act as a building block in the synthesis of various organic compounds.
- Methods of Application : The compound is used in various organic reactions to synthesize other compounds . The specific methods of application are not detailed in the source.
5. Proteomics Research
- Application Summary : “3-(4-Fluorophenoxy)propan-1-ol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
6. Synthesis of Chemical Compounds
- Application Summary : “3-(4-Fluorophenoxy)propan-1-ol” is used in the synthesis of other chemical compounds . It can act as a building block in the synthesis of various organic compounds.
- Methods of Application : The compound is used in various organic reactions to synthesize other compounds . The specific methods of application are not detailed in the source.
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-fluorophenoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQULXUPZRAOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546816 | |
| Record name | 3-(4-Fluorophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)propan-1-ol | |
CAS RN |
104413-57-2 | |
| Record name | 3-(4-Fluorophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenoxy)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)
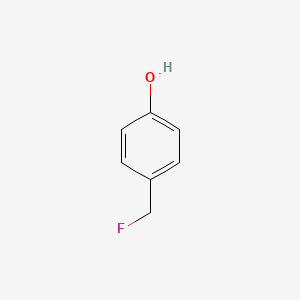
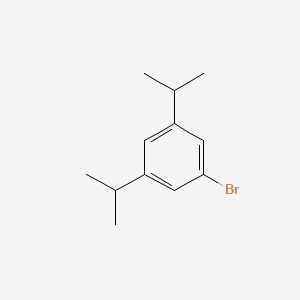
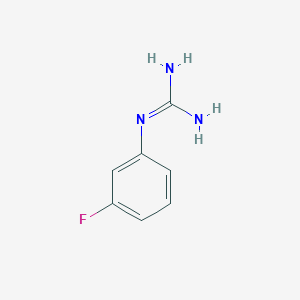

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1339622.png)
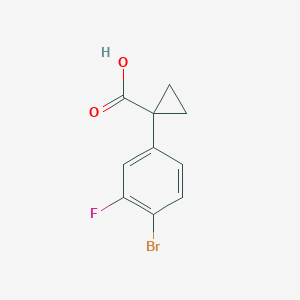
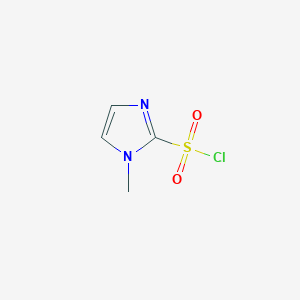
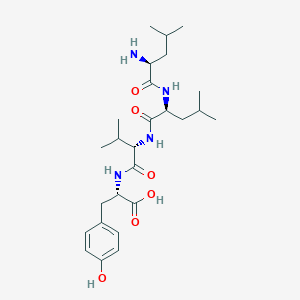
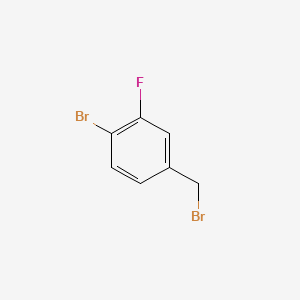
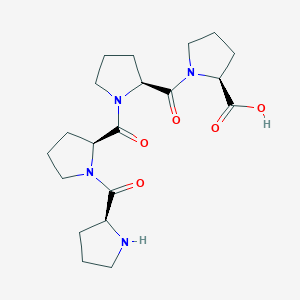
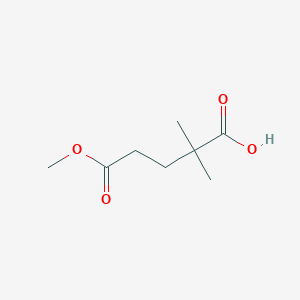
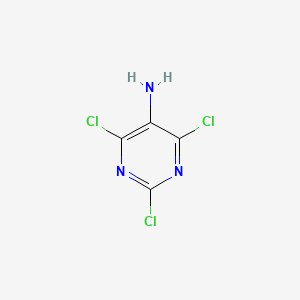
![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)